molecular formula C6H7NO3 B8576896 Ethyl -forMylcyanoacetate

Ethyl -forMylcyanoacetate

Cat. No.: B8576896
M. Wt: 141.12 g/mol
InChI Key: ROQPWWBEJSZQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (ethoxymethylene)cyanoacetate (CAS: N/A; referenced in synthesis protocols) is a specialized ester widely utilized in organic synthesis and pharmaceutical intermediate production. Its synthesis involves reacting ethyl cyanoacetate with triethyl orthoformate and acetic anhydride under reflux conditions at 140°C, followed by distillation and crystallization . The compound’s structure features a cyano group and an ethoxymethylene moiety, contributing to its reactivity in forming heterocyclic compounds and functionalized intermediates. Key physical properties include a LogP of 1.376 (indicating moderate lipophilicity) and classification under hazard class 6.1 (toxic) .

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

ethyl 2-cyano-3-oxopropanoate

InChI

InChI=1S/C6H7NO3/c1-2-10-6(9)5(3-7)4-8/h4-5H,2H2,1H3

InChI Key

ROQPWWBEJSZQJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl -forMylcyanoacetate typically involves the esterification of 3-oxo-2-cyanopropanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-Oxo-2-cyanopropanoic acid+EthanolAcid Catalyst3-Oxo-2-cyanopropanoic acid ethyl ester+Water\text{3-Oxo-2-cyanopropanoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-Oxo-2-cyanopropanoic acid+EthanolAcid Catalyst​3-Oxo-2-cyanopropanoic acid ethyl ester+Water

Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

Ethyl α-formylcyanoacetate undergoes hydrolysis under acidic or basic conditions to yield cyanoacetic acid derivatives.

Acidic Hydrolysis

  • Conditions : H⁺ (e.g., H₂SO₄), H₂O, heat.

  • Products : Cyanoacetic acid (2-cyano-3-oxopropanoic acid) and ethanol.

  • Mechanism : Nucleophilic acyl substitution. The protonated ester carbonyl is attacked by water, leading to tetrahedral intermediate collapse and ethanol release .

Equation :

CH3C(O)CNCO2C2H5+H2OH+CH3C(O)CNCO2H+C2H5OH\text{CH}_3\text{C(O)CNCO}_2\text{C}_2\text{H}_5 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{CH}_3\text{C(O)CNCO}_2\text{H} + \text{C}_2\text{H}_5\text{OH}

Basic Hydrolysis (Saponification)

  • Conditions : NaOH, H₂O.

  • Products : Sodium cyanoacetate and ethanol.

  • Mechanism : Base deprotonates water to generate hydroxide, which attacks the ester carbonyl, forming a carboxylate salt .

Equation :

CH3C(O)CNCO2C2H5+NaOHCH3C(O)CNCO2Na++C2H5OH\text{CH}_3\text{C(O)CNCO}_2\text{C}_2\text{H}_5 + \text{NaOH} \rightarrow \text{CH}_3\text{C(O)CNCO}_2^-\text{Na}^+ + \text{C}_2\text{H}_5\text{OH}

Nucleophilic Substitution at the Cyano Group

The electron-withdrawing cyano group enhances electrophilicity at the adjacent carbonyl carbon, enabling nucleophilic attacks.

Reaction with Amines

  • Conditions : Primary/secondary amines, polar aprotic solvents (e.g., DMF).

  • Products : Substituted acrylamides.

  • Mechanism : Amine acts as a nucleophile, displacing the cyano group via a tetrahedral intermediate.

Example :

CH3C(O)CNCO2C2H5+RNH2CH3C(O)NHRCO2C2H5+HCN\text{CH}_3\text{C(O)CNCO}_2\text{C}_2\text{H}_5 + \text{RNH}_2 \rightarrow \text{CH}_3\text{C(O)NHRCO}_2\text{C}_2\text{H}_5 + \text{HCN}

Condensation Reactions

The active methylene group (α to carbonyl and cyano) participates in condensation reactions.

Knoevenagel Condensation

  • Conditions : Aldehyde, base (e.g., piperidine), mild heating.

  • Products : Substituted acrylonitriles.

  • Mechanism : Base deprotonates the active methylene, forming an enolate that attacks the aldehyde carbonyl.

Equation :

CH3C(O)CNCO2C2H5+RCHObaseRCH=C(CN)CO2C2H5+H2O\text{CH}_3\text{C(O)CNCO}_2\text{C}_2\text{H}_5 + \text{RCHO} \xrightarrow{\text{base}} \text{RCH=C(CN)CO}_2\text{C}_2\text{H}_5 + \text{H}_2\text{O}

Decarboxylation

Thermal decarboxylation occurs after hydrolysis to the carboxylic acid, yielding nitriles.

  • Conditions : Heat (150–200°C), acidic or neutral environment.

  • Products : Acetonitrile derivatives.

  • Mechanism : Loss of CO₂ from the β-keto acid intermediate .

Equation :

CH3C(O)CNCO2HΔCH3CN+CO2\text{CH}_3\text{C(O)CNCO}_2\text{H} \xrightarrow{\Delta} \text{CH}_3\text{CN} + \text{CO}_2

Enolate Formation and Alkylation

Deprotonation generates enolates, which undergo alkylation.

  • Base : LDA, NaH, or KOtBu.

  • Electrophile : Alkyl halides (e.g., CH₃I).

  • Mechanism : Enolate attacks the alkyl halide in an Sₙ2 reaction .

Equation :

CH3C(O)CNCO2C2H5+NaHNa+[CH2C(O)CNCO2C2H5]RXRCH2C(O)CNCO2C2H5\text{CH}_3\text{C(O)CNCO}_2\text{C}_2\text{H}_5 + \text{NaH} \rightarrow \text{Na}^+[\text{CH}_2\text{C(O)CNCO}_2\text{C}_2\text{H}_5]^- \xrightarrow{\text{RX}} \text{RCH}_2\text{C(O)CNCO}_2\text{C}_2\text{H}_5

Mechanistic Insights

  • Steric and Electronic Effects : The cyano group withdraws electron density, increasing electrophilicity at the carbonyl carbon and stabilizing enolate intermediates.

  • Solvent Influence : Polar aprotic solvents (e.g., DMSO) enhance enolate stability in alkylation reactions .

Ethyl α-formylcyanoacetate’s multifunctional reactivity underpins its utility in synthesizing heterocycles, pharmaceuticals, and agrochemicals. Further studies on catalytic asymmetric variants could expand its applications in enantioselective synthesis.

Scientific Research Applications

Ethyl -forMylcyanoacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl -forMylcyanoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functionality allow the compound to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2-Cyanophenyl)acetate (CAS: 67237-76-7)

Applications: Primarily used in agrochemical synthesis due to its aromatic stability. Hazards: Limited data available, though cyano-containing compounds generally require precautions against inhalation and skin contact. Differentiator: The phenyl group increases molecular weight (MW: ~191.2) compared to ethyl (ethoxymethylene)cyanoacetate (MW: ~183.2), altering solubility profiles .

Ethyl 1-Methylbutyl Cyanoacetate (CAS: 100453-11-0)

Structural Features: Branched alkyl chain (1-methylbutyl) increases steric hindrance. Physical Properties: Higher molecular weight (211.3 g/mol) and refractive index (1.442) compared to ethyl (ethoxymethylene)cyanoacetate . Applications: Used in specialty polymer production for controlled reactivity. Differentiator: The branched structure reduces electrophilicity, limiting its utility in nucleophilic reactions .

Ethyl Chloroacetate (CAS: N/A)

Reactivity: Contains a chloro substituent, making it highly reactive in alkylation reactions. Hazards: Incompatible with strong bases and oxidizers, posing risks of violent decomposition . Differentiator: The chloro group increases toxicity (acute oral LD50: ~50 mg/kg in rats) compared to the cyano group in ethyl (ethoxymethylene)cyanoacetate .

Physicochemical and Hazard Profile Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP Hazard Class Key Applications
Ethyl (ethoxymethylene)cyanoacetate C₈H₁₁NO₃ 183.2 1.376 6.1 (Toxic) Pharmaceuticals, heterocycles
Ethyl 2-(2-cyanophenyl)acetate C₁₁H₁₀NO₂ 191.2 ~1.2 N/A Agrochemicals
Ethyl 1-methylbutyl cyanoacetate C₁₂H₂₁NO₂ 211.3 ~2.0 N/A Polymer chemistry
Ethyl chloroacetate C₄H₇ClO₂ 136.6 0.89 6.1 (Toxic) Alkylating agent

Q & A

Q. Tables for Key Data

Synthesis Parameter Optimal Range Impact on Yield Reference
Catalyst (silicotungstic acid)1.5–2.0% of reactantsIncreases esterification rate by 25%
Reaction Temperature80–90°CMaximizes conversion (>95%)
Ethanol Volume20 mL per 10 mmol substrateBalances solubility and cost
Thermodynamic Property Value (298 K) Application Insight
Heat Capacity (Cp)246.8 J/mol·KGuides endothermic step design
Entropy (ΔS)47.73 J/mol·KPredicts equilibrium in MCRs

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